molecular formula C8H6BrFO B15320034 2-(3-Bromo-5-fluorophenyl)acetaldehyde

2-(3-Bromo-5-fluorophenyl)acetaldehyde

Cat. No.: B15320034
M. Wt: 217.03 g/mol
InChI Key: QVEASOVBYXSNSO-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-fluorophenyl)acetaldehyde is a halogenated aromatic aldehyde with the molecular formula C₈H₆BrFO and a molecular weight of 217.04 g/mol. Its structure features a phenyl ring substituted with bromine (Br) at the 3-position and fluorine (F) at the 5-position, coupled with an acetaldehyde (–CH₂CHO) side chain. This compound is primarily utilized in organic synthesis, particularly in pharmaceutical and materials chemistry, where halogenated aromatic systems are valued for their electronic and steric effects. The electron-withdrawing Br and F substituents enhance the reactivity of the aldehyde group, making it a versatile intermediate for condensation reactions, Schiff base formation, and nucleophilic additions .

Properties

Molecular Formula

C8H6BrFO

Molecular Weight

217.03 g/mol

IUPAC Name

2-(3-bromo-5-fluorophenyl)acetaldehyde

InChI

InChI=1S/C8H6BrFO/c9-7-3-6(1-2-11)4-8(10)5-7/h2-5H,1H2

InChI Key

QVEASOVBYXSNSO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Br)CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-fluorophenyl)acetaldehyde typically involves the bromination and fluorination of phenylacetaldehyde. One common method includes the bromination of 3-fluorophenylacetaldehyde using bromine in the presence of a catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective substitution of the hydrogen atom with a bromine atom.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-fluorophenyl)acetaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: 2-(3-Bromo-5-fluorophenyl)acetic acid.

    Reduction: 2-(3-Bromo-5-fluorophenyl)ethanol.

    Substitution: Various substituted phenylacetaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Bromo-5-fluorophenyl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-fluorophenyl)acetaldehyde involves its reactivity with various nucleophiles and electrophiles. The presence of the bromine and fluorine atoms on the phenyl ring enhances its electrophilic character, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Group Comparisons
2.1.1 2-(3-Bromo-5-fluorophenyl)acetic Acid
  • Molecular Formula : C₈H₆BrFO₂
  • Key Differences : Replaces the aldehyde (–CHO) group with a carboxylic acid (–COOH).
  • Impact on Properties :
    • Acidity : The carboxylic acid group increases acidity (pKa ~2.5) compared to the neutral aldehyde.
    • Boiling Point : Higher (>200°C, solid at room temperature) due to hydrogen bonding and stronger intermolecular forces.
    • Reactivity : Participates in acid-catalyzed reactions (e.g., esterification) rather than aldehyde-specific reactions like nucleophilic addition .
2.1.2 Acetaldehyde (CH₃CHO)
  • Molecular Formula : C₂H₄O
  • Key Differences : Lacks aromatic and halogen substituents.
  • Impact on Properties: Volatility: Boiling point of 20.1°C (highly volatile). Reactivity: More prone to oxidation (to acetic acid) and polymerization. Toxicity: Classified as a carcinogen; 2-(3-Bromo-5-fluorophenyl)acetaldehyde’s halogenation may alter its toxicological profile .
2.1.3 2-(5-Bromo-2-methoxyphenyl)acetaldehyde
  • Molecular Formula : C₉H₉BrO₂
  • Key Differences : Contains a methoxy (–OCH₃) group at the 2-position instead of fluorine.
  • Impact on Properties :
    • Electron Effects : Methoxy is electron-donating, reducing the electrophilicity of the aldehyde compared to the electron-withdrawing F in this compound.
    • Solubility : Increased solubility in polar solvents due to methoxy’s polarity .
2.2 Physical and Chemical Properties
Compound Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Solubility (Water) Reactivity Notes
This compound 217.04 ~200 (estimated) Not reported Low Electrophilic aromatic substitution favored; aldehyde group reactive toward nucleophiles .
2-(3-Bromo-5-fluorophenyl)acetic acid 233.04 >200 (solid) 180–185 Moderate (polar solvents) Carboxylic acid participates in salt formation and esterification .
Acetaldehyde 44.05 20.1 −123.5 Miscible Rapid oxidation to acetic acid; forms explosive peroxides .
Malonaldehyde 72.06 72–73 −6 Soluble Forms cyclic hemiacetals; metabolized to acetaldehyde .

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